molecular formula C21H25NO3S2 B2543367 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone CAS No. 1705518-27-9

2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone

Cat. No.: B2543367
CAS No.: 1705518-27-9
M. Wt: 403.56
InChI Key: UIUKNJYIJBPKPT-UHFFFAOYSA-N
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Description

2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is a synthetic organic compound featuring a benzofuran core substituted with a dimethyl-dihydro group and a thiophene-containing 1,4-thiazepan moiety. The thiophen-2-yl substituent may enhance lipophilicity and π-π stacking capabilities, which could influence bioavailability and target binding.

Properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3S2/c1-21(2)13-15-5-3-6-16(20(15)25-21)24-14-19(23)22-9-8-18(27-12-10-22)17-7-4-11-26-17/h3-7,11,18H,8-10,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIUKNJYIJBPKPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCC(SCC3)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is a complex organic molecule with potential biological activities. This article reviews its synthesis, biological mechanisms, and effects on various biological targets based on current research findings.

Chemical Structure and Properties

The compound's molecular formula is C16H20N2O3SC_{16}H_{20}N_2O_3S with a molecular weight of approximately 320.41 g/mol. The structure features a dihydrobenzofuran moiety linked to a thiazepane ring, which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC16H20N2O3S
Molecular Weight320.41 g/mol
IUPAC NameThis compound
InChI KeyNot available

Synthesis

The synthesis of this compound typically involves multi-step reactions that introduce the thiophene and thiazepane functionalities to the dihydrobenzofuran core. The synthetic route often includes the use of specific reagents and conditions optimized for yield and purity.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as receptors or enzymes involved in various signaling pathways. Preliminary studies suggest that it may modulate pathways associated with inflammation and cancer cell proliferation.

Anticancer Activity

Recent studies have evaluated the anticancer potential of related compounds featuring the dihydrobenzofuran structure. For instance, compounds derived from dihydrobenzofuran have shown significant cytotoxicity against various cancer cell lines, particularly breast cancer and leukemia cells. The average GI(50) values observed were in the nanomolar range, indicating potent activity .

Neuroprotective Effects

Some derivatives of benzofuran compounds have been reported to exhibit neuroprotective properties. These effects may be attributed to their ability to inhibit oxidative stress and modulate neuroinflammatory responses. Research into similar compounds has suggested potential applications in treating neurodegenerative diseases .

Case Studies

  • In Vitro Studies : In vitro evaluations of related dihydrobenzofuran compounds demonstrated significant inhibition of tumor cell growth in a panel of 60 human cancer cell lines. Compounds showed varied sensitivity across different histologies, with some exhibiting GI(50) values as low as 0.3 µM .
  • Mechanistic Studies : Mechanistic investigations revealed that certain dihydrobenzofuran derivatives inhibited tubulin polymerization at micromolar concentrations, suggesting potential as antimitotic agents .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Property Target Compound Compound A
Molecular Formula C₂₁H₂₅NO₃S₂ C₂₃H₂₅FN₂O₃
Molecular Weight (g/mol) 427.56 408.46
Heterocyclic Ring 1,4-Thiazepan (7-membered) Piperazine (6-membered)
Aromatic Substituent Thiophen-2-yl 4-Fluorophenyl
Key Functional Groups Ethanone, Benzofuran-ether, Thioether Ethanone, Benzofuran-ether, Fluoroarene

Physicochemical and Pharmacological Implications

  • Electronic Effects : The electron-withdrawing fluorine in Compound A may polarize the piperazine ring, altering binding affinity to targets like serotonin or dopamine receptors. Conversely, the sulfur atoms in the target compound could facilitate metal coordination or hydrogen bonding.

Research Findings and Hypotheses

While direct pharmacological data for the target compound are unavailable, inferences can be drawn from structural analogs:

  • Compound A ’s fluorophenyl-piperazine motif is associated with antipsychotic activity (e.g., binding to 5-HT₂A receptors) . The target compound’s thiophene-thiazepan system might prioritize dopaminergic or σ-receptor interactions due to sulfur’s electronegativity and ring flexibility.
  • Metabolic Stability: The dimethyl-dihydrobenzofuran group in both compounds likely reduces oxidative metabolism, enhancing half-life compared to non-substituted benzofurans.

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